molecular formula C10H16N2 B1357860 N-(2-aminoethyl)-N-(2-methylbenzyl)amine CAS No. 622373-91-5

N-(2-aminoethyl)-N-(2-methylbenzyl)amine

Cat. No. B1357860
M. Wt: 164.25 g/mol
InChI Key: WJKMFHVWDDNEQN-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N-(2-methylbenzyl)amine (also known as 2-AEMB) is an organic amine compound that has been widely studied for its potential applications in various scientific research fields. 2-AEMB has been found to be a highly versatile compound, displaying a range of biochemical and physiological effects, as well as a range of advantages and limitations for lab experiments.

Scientific Research Applications

  • Chemistry and Pharmaceutical Applications :

    • Stereochemistry in Antibacterial Synthesis : Schroeder et al. (1992) explored the stereochemistry of several 3-(1-aminoethyl)pyrrolidines, crucial intermediates in the synthesis of quinolone antibacterials, by employing a chiral auxiliary (Schroeder et al., 1992).
    • Enantiomerically Pure Aminoalcohols : Barbaro, Bianchini, and Sernau (1996) synthesized new chiral aminoalcohols by reacting (R)-α-methylbenzylamine with cyclohexene oxide. These compounds are significant in asymmetric synthesis and pharmaceutical research (Barbaro, Bianchini, & Sernau, 1996).
    • Radical Alkylation Methodology : Williams (1994) developed a methodology for alkylating amines at the alpha position to nitrogen using free radical techniques. This research provides insights into innovative synthetic routes for amines (Williams, 1994).
  • Material Science and Catalysis :

    • Catalysis in Amine Synthesis : Senthamarai et al. (2018) reported a reductive amination process using Co3O4-based catalysts for the synthesis of N-methylated and N-alkylated amines, highlighting the importance of these compounds in material science and industrial chemistry (Senthamarai et al., 2018).
  • Corrosion Inhibition :

    • Amine Derivatives as Corrosion Inhibitors : Boughoues et al. (2020) synthesized four amine derivative compounds and evaluated their effectiveness as corrosion inhibitors on mild steel in HCl medium. This study demonstrates the potential of such compounds in protecting industrial materials (Boughoues et al., 2020).

properties

IUPAC Name

N'-[(2-methylphenyl)methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-9-4-2-3-5-10(9)8-12-7-6-11/h2-5,12H,6-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKMFHVWDDNEQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608593
Record name N~1~-[(2-Methylphenyl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-N-(2-methylbenzyl)amine

CAS RN

622373-91-5
Record name N1-[(2-Methylphenyl)methyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622373-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-[(2-Methylphenyl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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